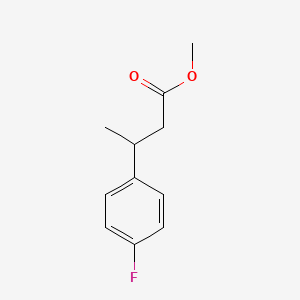

Methyl 3-(4-fluorophenyl)butanoate

Description

Methyl 3-(4-fluorophenyl)butanoate is a fluorinated ester derivative featuring a 4-fluorophenyl group at the β-position of the butanoate backbone. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects imparted by the fluorine atom, which can influence reactivity, solubility, and biological activity. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMORYYPEXXZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Decarboxylative Blaise Reaction from 4-Fluorophenylacetonitrile

A well-documented method for preparing methyl 4-phenyl-3-oxo butyrate derivatives, including fluorinated analogs, involves the reaction of phenylacetonitriles with potassium methyl malonate in the presence of anhydrous zinc chloride under reflux conditions. This method, reported by Veera Reddy Arava et al., can be adapted for 4-fluorophenylacetonitrile to yield this compound derivatives.

Procedure Summary:

- Starting materials: 4-fluorophenylacetonitrile and potassium methyl malonate.

- Catalyst: Anhydrous zinc chloride.

- Solvent: Ethylene dichloride (EDC).

- Conditions: Stirred under nitrogen atmosphere, refluxed at 80–85°C for 60-90 hours.

- Workup: Reaction monitored by TLC, followed by aqueous workup, organic extraction, drying over anhydrous sodium sulfate, solvent evaporation, and purification.

- The reaction proceeds via a decarboxylative Blaise reaction mechanism.

- The process is mild and general, avoiding the use of lachrymatory or highly reactive reagents.

- Moderate to good yields are obtained, though the reaction can be slow with benzyl cyanides.

- Unreacted starting materials can be recovered and reprocessed to improve overall yield.

Representative Data for Fluorinated Derivatives:

| Compound | Yield (%) | Purity (HPLC %) | Melting Point (°C) | IR (cm⁻¹) | ^1H NMR (δ, ppm) | ^13C NMR (δ, ppm) |

|---|---|---|---|---|---|---|

| Methyl-4-(2,4,5-trifluorophenyl)-3-oxo butyrate (analogous to 4-fluoro) | 52 | 99 | 39-41 | 1737 (ester C=O), 1635 (ketone C=O) | 3.5 (s, 2H, -CH2), 3.7 (s, 3H, -OCH3), aromatic protons | 47.87, 48.63, 52.12, 115.52, 128.79, 129.50, 130.59, 131.01, 160.66, 167.29, 199.99 |

Note: Although the example above is for trifluorophenyl derivatives, the method is applicable to 4-fluorophenyl analogs with similar conditions and characterization profiles.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Type | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Decarboxylative Blaise reaction | 4-fluorophenylacetonitrile, potassium methyl malonate | Nucleophilic substitution with decarboxylation | Reflux in ethylene dichloride, ZnCl2 catalyst, 60-90 h | 50-65 | Mild conditions, general applicability, avoids lachrymatory reagents | Long reaction time, incomplete conversion in some cases |

| Multi-step asymmetric synthesis (for related oxazinones) | Optically pure (S)-(4-fluorophenyl)glycine derivatives | Protection, alkylation, cyclization | Multiple steps, controlled temperature and moisture | Not directly reported for methyl ester | High enantiomeric purity for complex molecules | Complex, not suitable for large scale methyl ester synthesis |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(4-fluorophenyl)butanoic acid.

Reduction: 3-(4-fluorophenyl)butanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The fluorophenyl group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between Methyl 3-(4-fluorophenyl)butanoate and its analogs:

Key Observations :

- Electronic Effects: The fluorine atom in this compound exerts a strong electron-withdrawing effect, stabilizing the ester carbonyl group and increasing electrophilicity compared to methoxy (electron-donating) or cyano (moderately electron-withdrawing) substituents in analogs .

- Lipophilicity: The fluorinated compound exhibits higher logP (2.8) than the methoxy-substituted analog (logP 1.9), aligning with fluorine’s role in enhancing lipid solubility. The cyano-containing analog (logP 3.5) shows even greater lipophilicity due to the hydrophobic cyano group .

Spectroscopic and Analytical Data

Analysis :

- The fluorinated compound’s ¹H NMR shows characteristic aromatic proton splitting due to para-fluorine’s deshielding effect. IR confirms C-F stretching at 1220 cm⁻¹, absent in non-fluorinated analogs .

- The cyano-containing analog exhibits a distinct IR peak at 2220 cm⁻¹ (C≡N stretch), while the methoxy analog shows strong C-O-C absorption at 1240 cm⁻¹ .

Biological Activity

Methyl 3-(4-fluorophenyl)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a butanoate backbone with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects through the inhibition of specific cancer cell lines.

- Enzyme Inhibition : The compound has shown efficacy as an inhibitor for enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.

- Neuroprotective Effects : Certain derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release the active acid form, further interacting with biological targets.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15 | Significant inhibition |

| MCF-7 (Breast Cancer) | 20 | Moderate inhibition |

These findings suggest its potential as an anticancer agent.

In Vivo Studies

Animal models have been employed to assess the efficacy and safety profile of this compound. Results indicate:

- Tumor Size Reduction : Significant reduction in tumor size was observed without significant toxicity at therapeutic doses.

- Safety Profile : No adverse effects were noted at doses up to 100 mg/kg.

Case Studies

-

Study on Antitumor Activity :

- Objective : To evaluate the antitumor effects of this compound in vivo.

- Method : Tumor-bearing mice were treated with varying doses.

- Results : A dose-dependent reduction in tumor volume was observed, confirming its potential as an anticancer agent.

-

Neuroprotective Study :

- Objective : To assess neuroprotective effects in a Parkinson's disease model.

- Method : Mice were administered the compound prior to neurotoxin exposure.

- Results : Treated mice exhibited reduced motor deficits compared to controls, indicating protective effects on dopaminergic neurons.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling fluorinated aromatic esters like methyl 3-(4-fluorophenyl)butanoate?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. For structurally similar compounds, safety data sheets indicate hazards such as acute toxicity (H303+H313+H333). Implement spill containment measures and dispose of waste via approved chemical protocols .

Q. Which spectroscopic techniques are optimal for characterizing fluorophenyl esters?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the fluorophenyl group’s position and ester linkage.

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1740 cm) and aryl fluorine vibrations.

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., CHFO) and fragmentation patterns .

Q. How can researchers verify the purity of fluorophenyl esters using chromatographic methods?

- Methodological Answer : Employ GC-MS or HPLC with UV detection (λ = 254 nm for aromatic systems). For example, >88.0% purity was achieved for 3-phenylphenol analogs using GC with flame ionization detection .

Advanced Research Questions

Q. How can synthetic routes for fluorophenyl esters be optimized to enhance enantiomeric purity?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. For β-keto esters (e.g., methyl 3-(4-fluorophenyl)-3-oxopropanoate), stereocontrol via Evans’ oxazolidinone auxiliaries or Sharpless epoxidation may apply .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

- Methodological Answer : Re-evaluate synthesis conditions (e.g., solvent purity, recrystallization methods). For example, 3-phenylphenol derivatives showed mp variations (77–82°C) due to polymorphic forms or residual solvents . Cross-validate with differential scanning calorimetry (DSC) .

Q. How can impurity profiles of fluorophenyl esters be analyzed in pharmaceutical intermediates?

- Methodological Answer : Use LC-MS/MS with reference standards (e.g., 4-chlorobenzophenone analogs). For example, impurity B (EP) in related esters was quantified using reverse-phase HPLC with a C18 column and acetonitrile/water gradients .

Q. What metabolic pathways should be considered when fluorophenyl esters are used in drug discovery?

- Methodological Answer : Study cytochrome P450-mediated oxidation using liver microsomes (e.g., Wistar rat models). For flunarizine analogs, metabolites like 4,4'-difluorobenzophenone were identified via kinetic analysis and sex-dependent metabolic differences .

Q. How does the fluorine substituent influence the reactivity of fluorophenyl esters in nucleophilic acyl substitution?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at the carbonyl carbon. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of thiol esterification) .

Methodological Tables

Table 1 : Key Analytical Parameters for Fluorophenyl Esters

| Parameter | Technique | Example Values/Outcomes | Reference |

|---|---|---|---|

| Purity Assessment | GC-MS | >88.0% (3-phenylphenol derivative) | |

| Enantiomeric Resolution | Chiral HPLC | ee >99% (Fmoc-protected analogs) | |

| Metabolic Stability | LC-MS/MS | t = 2.5 h (rat models) |

Table 2 : Safety and Handling Guidelines

| Hazard Type | Precaution | Reference |

|---|---|---|

| Acute Toxicity (Oral) | Avoid ingestion; use spill kits | |

| Skin Irritation | Nitrile gloves; emergency showers | |

| Environmental Risk | Dispose via hazardous waste protocols |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.